4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate 4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate
Brand Name: Vulcanchem
CAS No.: 95973-50-5
VCID: VC21323929
InChI: InChI=1S/C24H30O3/c1-3-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(25)27-23-16-14-22(15-17-23)26-4-2/h10-19H,3-9H2,1-2H3
SMILES: CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC
Molecular Formula: C24H30O3
Molecular Weight: 366.5 g/mol

4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate

CAS No.: 95973-50-5

Cat. No.: VC21323929

Molecular Formula: C24H30O3

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate - 95973-50-5

Specification

CAS No. 95973-50-5
Molecular Formula C24H30O3
Molecular Weight 366.5 g/mol
IUPAC Name (4-ethoxyphenyl) 4-(4-propylcyclohexyl)benzoate
Standard InChI InChI=1S/C24H30O3/c1-3-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(25)27-23-16-14-22(15-17-23)26-4-2/h10-19H,3-9H2,1-2H3
Standard InChI Key COTNZLSNYGTOSH-UHFFFAOYSA-N
SMILES CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC
Canonical SMILES CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC

Introduction

Chemical Synthesis and Production

Synthetic Pathways

The synthesis of 4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate typically involves esterification reactions between benzoic acid derivatives and alcohols under controlled conditions. A general pathway includes:

  • Preparation of the benzoic acid derivative containing the propylcyclohexyl group.

  • Reaction with ethoxyphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

  • Purification using recrystallization or chromatography techniques.

Reaction Conditions

Optimal reaction conditions include:

  • Temperature range: 60C60^\circ C to 80C80^\circ C.

  • Solvents: Aprotic solvents like dichloromethane or acetonitrile are preferred.

  • Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride may be used .

Yield Optimization

To maximize yield:

  • Maintain stoichiometric balance between reactants.

  • Ensure complete removal of water formed during esterification.

  • Use high-purity starting materials to minimize side reactions.

Applications in Liquid Crystal Technology

Liquid Crystal Properties

Liquid crystals are substances that exhibit both fluidity and crystalline order, making them essential in display technologies. The compound's rigid molecular structure and anisotropic properties make it ideal for nematic and smectic phases .

Role in Liquid Crystal Displays (LCDs)

In LCDs, 4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate is valued for:

  • High dielectric anisotropy.

  • Low viscosity, enabling rapid response times.

  • Broad temperature range for phase transitions .

Compatibility with Other Materials

The compound exhibits excellent compatibility with other liquid crystal materials due to its balanced polarity and rigidity, allowing for uniform alignment and enhanced optical properties .

Environmental Impact and Toxicological Profile

Persistence and Bioaccumulation

The compound's high LogP value (>6) suggests significant potential for bioaccumulation in aquatic environments . Its persistence is further indicated by a lack of biodegradability under standard conditions.

Mitigation Strategies

To minimize environmental impact:

  • Develop biodegradable analogs.

  • Implement stringent disposal protocols for industrial waste containing this compound.

Research Directions and Future Applications

Advanced Liquid Crystal Technologies

Future research could explore its use in next-generation displays requiring higher resolution and faster response times.

Functionalized Derivatives

Functionalizing the ethoxy or cyclohexane groups may enhance properties such as solubility or dielectric anisotropy.

Environmental Studies

Comprehensive studies on its environmental fate and toxicity are essential to ensure sustainable use.

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